molecular formula C18H18F3N3O4S B2837858 N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034527-27-8

N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2837858
CAS No.: 2034527-27-8
M. Wt: 429.41
InChI Key: BJZAXXQITPSFRP-UHFFFAOYSA-N
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Description

N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring via an ether linkage. The sulfonyl group and acetamide moiety add to its chemical diversity, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the pyridine ring with a trifluoromethyl group, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The sulfonyl group is then added via sulfonation, and the final step involves the acylation of the phenyl ring to introduce the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(trifluoromethyl)phenyl)-N′-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)urea: Similar structure with trifluoromethyl and pyridine groups.

    2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with pyridine and pyrimidine rings, used in various applications.

Uniqueness

N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties

Properties

IUPAC Name

N-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-12(25)23-14-2-4-16(5-3-14)29(26,27)24-9-7-15(11-24)28-17-10-13(6-8-22-17)18(19,20)21/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZAXXQITPSFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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